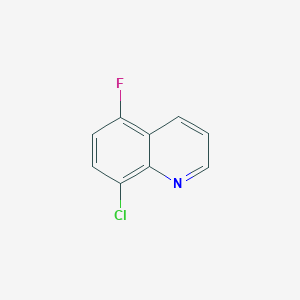

8-Chloro-5-fluoroquinoline

Description

BenchChem offers high-quality 8-Chloro-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYJRVZCGDZRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700839 | |

| Record name | 8-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-76-4 | |

| Record name | 8-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-5-fluoroquinoline: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Halogenated Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold has been a highly successful strategy for modulating the physicochemical and pharmacological properties of drug candidates. 8-Chloro-5-fluoroquinoline (CAS No: 917251-76-4) is a key heterocyclic building block that embodies this principle. Its unique substitution pattern offers chemists a valuable starting point for the synthesis of complex molecules, particularly in the realm of antibacterial drug discovery.[1][2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of 8-Chloro-5-fluoroquinoline, serving as a technical resource for professionals in drug development and chemical research.

Core Properties of 8-Chloro-5-fluoroquinoline

While extensive experimental data for this specific intermediate is not broadly published, its fundamental properties can be defined, providing a baseline for its use in synthesis and research.

| Property | Value | Source |

| CAS Number | 917251-76-4 | [3] |

| Molecular Formula | C₉H₅ClFN | [3] |

| Molecular Weight | 181.59 g/mol | [3] |

| Exact Mass | 181.00900 Da | [3] |

| Appearance | Not specified (typically off-white to yellow solid for similar compounds) | N/A |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | N/A |

Synthesis and Reactivity: Constructing the Core

The synthesis of substituted quinolines is a well-established field of organic chemistry. While a specific protocol for 8-Chloro-5-fluoroquinoline is not detailed in the provided literature, a plausible and common approach involves the cyclization of a suitably substituted aniline precursor. The Gould-Jacobs reaction is a classic example of such a transformation, which can be adapted for this target molecule.

Proposed Synthetic Workflow

The synthesis would likely begin from a pre-functionalized aniline, such as 2-chloro-5-fluoroaniline. This starting material would undergo condensation with a malonic acid derivative followed by a thermal cyclization to form the quinoline ring system.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data is essential for confirming the identity and purity of 8-Chloro-5-fluoroquinoline during and after its synthesis. While specific spectra for this compound are not available in the cited literature, the expected characteristics can be predicted based on its structure and data from analogous compounds. [4][5]

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets in the aromatic region (typically 7.0-9.0 ppm). The fluorine at C5 will cause characteristic splitting of the adjacent protons (H4 and H6) through space and through bond coupling.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to fluorine (C5) and chlorine (C8) will show characteristic shifts, with the C-F bond often resulting in a large one-bond coupling constant. [6]* Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 181, with a characteristic M+2 peak at m/z 183 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of chlorine and subsequent rearrangement of the quinoline ring. [7]* Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to C=C and C=N stretching vibrations of the aromatic system (around 1500-1650 cm⁻¹) and C-H stretching of the aromatic protons (above 3000 cm⁻¹). [1]

Safety and Handling

As with any halogenated heterocyclic compound, 8-Chloro-5-fluoroquinoline should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not readily available, the hazards can be inferred from similar compounds. [8][9][10]

-

Hazard Classification (Predicted):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Disclaimer: This safety information is based on general knowledge of related chemical classes. Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

References

-

Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]

- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Al-Trawneh, S. A. (2013).

- Biernasiuk, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4983.

- Maji, B., & Sreekanth, V. (2026).

- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Shanghai for Science and Technology, 16(5).

-

Magritek. (n.d.). Levofloxacin. Available at: [Link]

-

Chemsrc. (2025). 8-chloro-5-fluoroquinoline | CAS#:917251-76-4. Available at: [Link]

- El-Gohary, S. M. (2024).

- Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Available at: [Link]

- Fisher Scientific. (2023).

- Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6233.

- ResearchGate. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Yesypenko, A., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240.

- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.

- Merck Millipore. (n.d.).

- Kubota, A., et al. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Available at: [Link]

-

ChemWhat. (2025). 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. magritek.com [magritek.com]

- 3. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]

- 4. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 5. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]

- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.de [fishersci.de]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 8-Chloro-5-fluoroquinoline from Aniline

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 8-chloro-5-fluoroquinoline moiety is a critical pharmacophore found in several potent fluoroquinolone antibiotics, where the C-8 chlorine atom can enhance antibacterial activity and modulate pharmacokinetic properties.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 8-chloro-5-fluoroquinolin-4-one, a key precursor, starting from aniline. We will dissect the strategic considerations, detail the synthesis of a crucial substituted aniline intermediate, and provide an exhaustive protocol for the construction of the quinoline core via the Gould-Jacobs reaction. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic pathway, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, 8-chloro-5-fluoroquinoline, is a substituted heterocyclic system. A common and effective strategy for quinoline synthesis is to disconnect the pyridine ring, revealing a substituted aniline precursor and a three-carbon component. The Gould-Jacobs reaction is an exemplary embodiment of this strategy, building the quinolone ring onto a pre-functionalized aniline.[3][4] This approach offers superior control over the final substitution pattern compared to attempting late-stage halogenation of an existing quinoline core, which often results in poor regioselectivity and isomeric mixtures.

Our retrosynthetic pathway is therefore as follows:

Caption: Retrosynthetic analysis of 8-chloro-5-fluoroquinolin-4-one.

This analysis identifies 2-chloro-5-fluoroaniline as the pivotal starting material for the quinoline-forming reaction. The synthesis of this specific aniline is a critical prerequisite and will be addressed first.

Synthesis of the Key Intermediate: 2-Chloro-5-fluoroaniline

The regioselective synthesis of 2-chloro-5-fluoroaniline is non-trivial and requires careful control of electrophilic aromatic substitution. A reliable method involves the diazotization of a commercially available aminonitrobenzene followed by a Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoroaniline

Step 2.1: Diazotization and Sandmeyer Reaction of 4-Fluoro-2-nitroaniline

This procedure leverages the Sandmeyer reaction, a robust method for converting an aryl amine into an aryl halide via its diazonium salt.[5][6]

-

Diazonium Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-2-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The choice of CuCl is critical for introducing the chlorine atom specifically at the position of the diazonium salt.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Extract the product, 1,2-dichloro-4-fluorobenzene, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2.2: Reduction of the Nitro Group

The nitro group of the resulting 1-chloro-2-nitro-4-fluorobenzene is reduced to the target amine.

-

Reaction Setup: Dissolve the crude 1-chloro-2-nitro-4-fluorobenzene from the previous step in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Catalytic hydrogenation is often cleaner and results in higher yields.

-

Work-up (for SnCl₂/HCl): After the reaction is complete (monitored by TLC), carefully neutralize the acidic mixture with a strong base (e.g., NaOH solution) while cooling in an ice bath.

-

Purification: Extract the product, 2-chloro-5-fluoroaniline, with ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude product can be purified by column chromatography or distillation.

The Gould-Jacobs Reaction: Constructing the Quinolone Core

With the key aniline precursor in hand, we can proceed to the core reaction for building the quinolone ring system. The Gould-Jacobs reaction proceeds in two main stages: initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][8]

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a well-established mechanism involving nucleophilic attack, elimination, and electrocyclization.

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

Step 3.1: Condensation of 2-Chloro-5-fluoroaniline with DEEM

-

In a round-bottom flask, combine 2-chloro-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of ethanol evolution or by TLC.

-

After the reaction is complete, remove the ethanol formed under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a viscous oil or solid and can be used in the next step without further purification.

Step 3.2: Thermal Cyclization

This step requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[8]

-

Classical Method: Add the crude intermediate from the previous step to a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.[4]

-

Modern Alternatives: To avoid the harsh conditions of the classical method, several alternatives have been developed:

-

Microwave Irradiation: The reaction can be performed neat or in a high-boiling solvent in a sealed microwave reactor. This often dramatically reduces reaction times and can improve yields.[4][9]

-

Eaton's Reagent: Using Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) allows the cyclization to occur at much lower temperatures (80-100 °C), providing a milder and more efficient alternative.[9]

-

-

Work-up: After cooling, the product, ethyl 8-chloro-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, often precipitates from the reaction mixture. It can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Step 3.3: Saponification and Decarboxylation

The final steps involve converting the ester to the final quinolone product.

-

Saponification: Suspend the crude ester in a 10-20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-3 hours until the hydrolysis of the ester is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The corresponding carboxylic acid will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

-

Decarboxylation: Dry the carboxylic acid intermediate. Place it in a flask and heat it above its melting point (typically 250-280 °C) until the evolution of CO₂ ceases. This can be done neat or in a high-boiling solvent like diphenyl ether.

-

Purification: The final product, 8-chloro-5-fluoroquinolin-4-one, can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

| Step | Reagents & Conditions | Purpose | Typical Yield | Reference |

| Condensation | 2-Chloro-5-fluoroaniline, DEEM, 120-130 °C | Formation of anilidomethylenemalonate | >90% | [4] |

| Cyclization | Dowtherm A, ~250 °C OR Eaton's Reagent, 80-100 °C | 6π-electrocyclization to form quinolone ring | 60-85% | [8][9] |

| Hydrolysis | 10% NaOH (aq), Reflux | Conversion of ester to carboxylic acid | >95% | [4] |

| Decarboxylation | Heat (~260 °C) | Removal of carboxyl group | 80-90% | [3] |

Table 1: Summary of reaction conditions and expected yields for the synthesis of 8-chloro-5-fluoroquinolin-4-one.

Conversion to Aromatic Quinoline (Optional)

The primary product of the Gould-Jacobs synthesis is a 4-quinolone. If the fully aromatic 8-chloro-5-fluoroquinoline is the desired final product, two additional steps are required.

-

Chlorination of the 4-oxo group: The 4-quinolone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the C4-carbonyl into a chloride, yielding 4,8-dichloro-5-fluoroquinoline.

-

Reductive Dechlorination: The C4-chloro group is more reactive than the C8-chloro group. Selective reduction can be achieved via catalytic hydrogenation (e.g., H₂/Pd-C) in the presence of a base (like MgO or NaOAc) to neutralize the HCl formed, yielding the final 8-chloro-5-fluoroquinoline.

Conclusion

This guide outlines a robust and well-documented pathway for the synthesis of 8-chloro-5-fluoroquinoline derivatives from aniline. The strategy hinges on the early introduction of the required substituents onto the aniline ring, followed by the reliable construction of the quinoline core using the Gould-Jacobs reaction. By explaining the rationale behind the choice of reagents and conditions, and by providing detailed, step-by-step protocols, this document serves as a practical resource for researchers in the field of medicinal chemistry. The methodologies described, from classical high-temperature reactions to modern, milder alternatives, provide the flexibility needed for successful synthesis in a research and development setting.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of substituted quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. [Link]

-

Piancatelli, G., & D'Auria, M. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(8), 1968. [Link]

-

Takeshita, M., et al. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties. Antimicrobial Agents and Chemotherapy, 45(10), 2703–2709. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Osollo, E. A., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20251-20261. [Link]

-

ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]

-

Scribd. (n.d.). Quinoline Synthesis. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(1), 1. [Link]

-

National Institutes of Health. (2010). Real-time Visualization of Photochemically Induced Fluorescence of 8-Halogenated Quinolones. Photochemistry and Photobiology, 86(4), 795-802. [Link]

-

Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, 46(14), 2975-2985. [Link]

-

Wikipedia. (2024). Sandmeyer reaction. [Link]

- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.

- Koga, H., et al. (1980). A practical synthesis of 3-chloro-4-fluoroaniline. Chemical and Pharmaceutical Bulletin, 28(3), 957-960.

-

Siddiqui, S. Z., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 16(9), 7658-7671. [Link]

-

PubMed. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 227-259. [Link]

Sources

- 1. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 8-Chloro-5-fluoroquinoline: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, halogenated quinolines serve as pivotal structural motifs. Their unique electronic properties and synthetic versatility make them invaluable building blocks for a diverse range of biologically active compounds and functional materials. Among these, 8-Chloro-5-fluoroquinoline stands out as a compound of significant interest due to the distinct electronic influences of its two halogen substituents on the quinoline core. The precise and unambiguous structural elucidation of this molecule is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Chloro-5-fluoroquinoline. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the principles of data acquisition and interpretation. The methodologies and analyses presented herein are grounded in established spectroscopic principles and supported by authoritative literature, ensuring a self-validating and trustworthy framework for the structural confirmation of 8-Chloro-5-fluoroquinoline.

Molecular Structure and Spectroscopic Overview

8-Chloro-5-fluoroquinoline possesses a bicyclic aromatic system with a molecular formula of C₉H₅ClFN and a molecular weight of approximately 181.59 g/mol . The strategic placement of a chlorine atom at the 8-position and a fluorine atom at the 5-position significantly influences the electron density distribution across the quinoline ring, leading to characteristic spectroscopic signatures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the complete structural verification of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Chloro-5-fluoroquinoline, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity 8-Chloro-5-fluoroquinoline.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

- For unambiguous peak assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 8-Chloro-5-fluoroquinoline is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as through-bond and through-space proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.8 |

| H-3 | 7.4 - 7.6 | dd | J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5 |

| H-4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.8 |

| H-6 | 7.2 - 7.4 | t | J(H6-F5) ≈ 9.0, J(H6-H7) ≈ 9.0 |

| H-7 | 7.6 - 7.8 | dd | J(H7-H6) ≈ 9.0, J(H7-F5) ≈ 5.0 |

Causality Behind Peak Assignments:

-

H-2 and H-4: These protons are deshielded due to their proximity to the electronegative nitrogen atom. H-2 is typically the most downfield signal.

-

H-3: This proton is influenced by the adjacent H-2 and H-4 protons, resulting in a doublet of doublets.

-

H-6 and H-7: The fluorine atom at C-5 exerts a strong influence on the chemical shifts and coupling patterns of the adjacent protons. H-6 is expected to appear as a triplet due to coupling with both the fluorine at C-5 and H-7. H-7 will be a doublet of doublets due to coupling with H-6 and the fluorine at C-5.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 8-Chloro-5-fluoroquinoline is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~158 (d, ¹J(C-F) ≈ 250 Hz) |

| C-6 | ~115 (d, ²J(C-F) ≈ 20 Hz) |

| C-7 | ~129 (d, ³J(C-F) ≈ 5 Hz) |

| C-8 | ~130 |

| C-8a | ~147 |

Causality Behind Peak Assignments:

-

C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)) and will be significantly deshielded.

-

C-6 and C-4a: These carbons will show smaller two-bond carbon-fluorine couplings (²J(C-F)).

-

C-7 and C-8a: These carbons will exhibit even smaller three-bond carbon-fluorine couplings (³J(C-F)).

-

C-8: The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects.

-

C-2, C-4, and C-8a: These carbons are adjacent to the nitrogen atom and are expected to be downfield.

Diagram of Spectroscopic Workflow

Caption: Workflow for NMR analysis of 8-Chloro-5-fluoroquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

2. Instrument Setup and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.

- The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

IR Spectral Interpretation

The IR spectrum of 8-Chloro-5-fluoroquinoline will be dominated by absorptions arising from the vibrations of the aromatic quinoline ring system and the carbon-halogen bonds.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1620-1580 | C=C and C=N ring stretching | Medium-Strong |

| 1500-1400 | C=C ring stretching | Medium-Strong |

| 1250-1150 | C-F stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bending | Strong |

| 800-600 | C-Cl stretch | Medium-Strong |

Causality Behind Peak Assignments:

-

Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[2]

-

Ring Stretching: The bands in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.

-

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1250-1150 cm⁻¹ region, which is a key diagnostic feature.

-

Aromatic C-H Bending: The pattern of strong absorptions in the "fingerprint" region (900-675 cm⁻¹) is characteristic of the substitution pattern on the aromatic rings.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

1. Sample Introduction and Ionization:

- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Electron Ionization (EI) is a common technique for volatile compounds, which typically induces extensive fragmentation, providing a detailed fragmentation pattern.

- Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

2. Mass Analysis:

- A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecular ion and its fragments.

MS Spectral Interpretation

The mass spectrum of 8-Chloro-5-fluoroquinoline will provide its molecular weight and characteristic fragmentation patterns.

Predicted Mass Spectral Data (EI):

| m/z | Interpretation |

| 181/183 | Molecular ion peak ([M]⁺) with a characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 146 | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 127 | Loss of HCN from the [M-Cl]⁺ fragment. |

Causality Behind Fragmentation:

-

Molecular Ion: The molecular ion peak will be observed at m/z 181, corresponding to the mass of the molecule with the ³⁵Cl isotope. A smaller peak at m/z 183, with approximately one-third the intensity, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a definitive indicator of the presence of one chlorine atom.[3]

-

Loss of Chlorine: The C-Cl bond is relatively weak and can readily undergo homolytic cleavage, resulting in the loss of a chlorine radical and the formation of a fragment at m/z 146.

-

Loss of HCN: A common fragmentation pathway for quinoline and its derivatives involves the elimination of a neutral molecule of hydrogen cyanide (HCN) from the heterocyclic ring, leading to a more stable fragment.

Diagram of Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 8-Chloro-5-fluoroquinoline, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unambiguous structural confirmation. The predicted spectral data and their interpretations, grounded in fundamental spectroscopic principles and supported by literature on related compounds, offer a reliable guide for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for accurate structural elucidation and for advancing the application of this important molecule in scientific research and development.

References

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). Revista de Chimie, 67(3), 438-443. Retrieved January 20, 2026, from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2015). Oriental Journal of Chemistry, 31(3), 1531-1543. Retrieved January 20, 2026, from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved January 20, 2026, from [Link]

-

FTIR spectrum of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2012). Molecules, 17(10), 1240-1255. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 8-Chloro-5-fluoroquinoline: A Core Intermediate in Modern Drug Development

Abstract

8-Chloro-5-fluoroquinoline has emerged as a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic halogenation pattern—featuring a chlorine atom at the 8-position and a fluorine atom at the 5-position—imparts unique electronic properties that are leveraged in the synthesis of highly potent active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the chemical structure, molecular properties, and strategic importance of 8-Chloro-5-fluoroquinoline. While specific, publicly available protocols for its synthesis and detailed spectral characterizations are scarce, this document outlines a scientifically grounded, conceptual synthetic strategy and discusses the anticipated analytical signatures (NMR, MS) based on established chemical principles and data from analogous structures. The core of this guide is a detailed examination of its critical role as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as Besifloxacin, highlighting the causal relationship between its structure and the enhanced efficacy of the final drug product.

Introduction: The Strategic Role of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous successful therapeutic agents, most notably in the realm of antimalarials and antibacterials. The strategic introduction of halogen atoms onto this scaffold is a well-established method for modulating a molecule's physicochemical and pharmacological properties. Halogens can influence metabolic stability, membrane permeability, and, most critically, binding affinity to biological targets through halogen bonding and other electronic effects.

Fluoroquinolones, a major class of broad-spectrum antibiotics, owe their efficacy to the presence of a fluorine atom, typically at the C6 position, which enhances DNA gyrase inhibition. [1]Further halogenation, such as the introduction of a chlorine atom at the C8 position, has been identified as a key modification for creating next-generation antibiotics with enhanced potency and a lower propensity for developing bacterial resistance. The 8-chloro substituent, in particular, has been shown to contribute to a more balanced dual-targeting of both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This structural feature is a hallmark of advanced fluoroquinolones like Besifloxacin.

It is within this context that 8-Chloro-5-fluoroquinoline (CAS No. 917251-76-4) serves as a high-value, specialized intermediate. Its structure is pre-organized with the critical halogenation pattern required for direct incorporation into these complex APIs, making it a molecule of significant interest to researchers in pharmaceutical synthesis.

Physicochemical and Structural Characteristics

The precise identity and properties of a chemical intermediate are fundamental to its reliable application in a synthetic workflow. The key identifiers and computed properties of 8-Chloro-5-fluoroquinoline are summarized below.

Core Properties

A compilation of essential data for 8-Chloro-5-fluoroquinoline provides the foundational information for its use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 917251-76-4 | [2][3] |

| Molecular Formula | C₉H₅ClFN | ChemSrc [2] |

| Molecular Weight | 181.59 g/mol | ChemSrc [2] |

| Exact Mass | 181.009 g/mol | ChemSrc [2] |

| Canonical SMILES | C1=CC(=C2C(=C1F)N=CC=C2)Cl | Generated |

| InChI Key | SBPJNWSPZGFXSW-UHFFFAOYSA-N | Generated |

| Appearance | White to off-white solid (Anticipated) | N/A |

Structural Analysis and Visualization

The structure of 8-Chloro-5-fluoroquinoline is defined by the quinoline bicyclic system, with a fluorine atom at position C5 and a chlorine atom at C8. The fluorine atom acts as a strong electron-withdrawing group, influencing the overall electron density of the aromatic system. The chlorine atom at C8 provides steric bulk and is a key electronic feature for enhancing the biological activity of its derivatives.

Caption: 2D structure of 8-Chloro-5-fluoroquinoline.

Conceptual Synthetic Strategy

Causality Behind the Strategy: The core principle is the construction of the quinoline ring system by cyclizing a suitably substituted aniline derivative. The choice of a 2-chloro-5-fluoroaniline precursor ensures the correct placement of the halogen atoms from the outset, which is often more efficient than attempting late-stage halogenation that can suffer from regioselectivity issues.

Proposed Workflow:

-

Acylation: Reaction of 2-chloro-5-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This step forms the key anilinomethylenemalonate intermediate.

-

Thermal Cyclization: Heating the intermediate from Step 1 induces an intramolecular cyclization. The aniline nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol, to form the 4-hydroxyquinoline ring system. This reaction is typically driven by high temperature.

-

Hydrolysis and Decarboxylation: The ester at the 3-position is saponified to a carboxylic acid using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 8-chloro-5-fluoro-4-hydroxyquinoline.

-

Chlorination (Deoxyhalogenation): The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a critical transformation for activating the position for subsequent nucleophilic substitution in API synthesis. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of transformation. However, a more direct route might involve a one-pot reaction from the aniline precursor. A Chinese patent describes a general method for preparing 8-chloroquinolone derivatives by reacting quinolone compounds with chlorinating agents like N-chlorosuccinimide (NCS). [4]

Caption: Conceptual workflow for the synthesis of 8-Chloro-5-fluoroquinoline.

Anticipated Spectroscopic and Analytical Characterization

Definitive structural confirmation of a synthesized intermediate is non-negotiable in pharmaceutical development. This requires a suite of analytical techniques, primarily NMR and mass spectrometry. Although experimental spectra for 8-Chloro-5-fluoroquinoline are not publicly available, we can predict the key features based on its structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. [5]

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the five protons on the quinoline ring system.

-

Splitting Patterns: The signals will appear as doublets or doublets of doublets due to coupling with adjacent protons (³JHH ~ 7-9 Hz, ⁴JHH ~ 1-2 Hz) and, importantly, coupling to the fluorine atom (³JHF, ⁴JHF, ⁵JHF). The proton at C6, for instance, would be split by the proton at C7 and the fluorine at C5. The proton at C4 would be strongly coupled to the fluorine at C5.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms.

-

¹³C-¹⁹F Coupling: A key diagnostic feature will be the presence of C-F coupling. The carbon directly bonded to fluorine (C5) will appear as a large doublet (¹JCF ~ 240-260 Hz). Carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away will also show smaller doublet splittings, providing unambiguous evidence for the fluorine's position. [6][7]The presence of these split carbon signals is a critical confirmation step. [6]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 181. A crucial diagnostic feature would be the isotopic pattern for chlorine. [8]Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), there will be two peaks: one for the molecular ion (M⁺) at m/z 181 and a second peak (M+2) at m/z 183, with a characteristic intensity ratio of approximately 3:1. [8]This pattern is definitive proof of the presence of a single chlorine atom.

-

Fragmentation Pattern: The stable aromatic quinoline ring would be expected to be relatively robust. Common fragmentation pathways for halogenated aromatics include the loss of the halogen atom or the loss of small molecules like HCN from the heterocyclic ring. [9][10]Key expected fragments would include:

-

[M-Cl]⁺: Loss of the chlorine radical (m/z 146).

-

[M-HCN]⁺: Loss of hydrogen cyanide from the pyridine ring (m/z 154).

-

Core Application: A Key Intermediate in Besifloxacin Synthesis

The primary and most significant application of 8-Chloro-5-fluoroquinoline is as a precursor in the synthesis of advanced fluoroquinolone antibiotics. Its structure is not just a convenient starting point; it is integral to the pharmacological profile of the final drug.

Case Study: Besifloxacin Besifloxacin is a potent, fourth-generation 8-chloro-fluoroquinolone approved for the treatment of bacterial conjunctivitis. The synthesis involves the reaction of an activated quinolone core with a specific side chain. The 8-chloro substituent is critical for its broad-spectrum activity and balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to slow the development of bacterial resistance.

The synthesis of the complete quinolone core of besifloxacin is a multi-step process. However, a key late-stage step involves the nucleophilic aromatic substitution at the C7 position of a derivative of 8-Chloro-5-fluoroquinoline. The pre-existing 8-chloro and 5-fluoro groups are carried through the synthesis to become part of the final API.

Caption: Role of the 8-Chloro-5-fluoroquinoline core in Besifloxacin synthesis.

Experimental Protocol: Analytical Characterization by HPLC

While a synthesis protocol is proprietary, a self-validating protocol for assessing the purity of 8-Chloro-5-fluoroquinoline is essential for any researcher purchasing or using this intermediate.

Objective: To determine the purity of an 8-Chloro-5-fluoroquinoline sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

-

Standard Preparation: a. Accurately weigh approximately 10 mg of 8-Chloro-5-fluoroquinoline reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This is the standard stock solution (~100 µg/mL). c. Prepare working standards by serial dilution as needed.

-

Sample Preparation: a. Accurately weigh approximately 10 mg of the 8-Chloro-5-fluoroquinoline sample to be tested into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the diluent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 20% B

-

18-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability: a. Inject the standard solution five times. b. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

Analysis: a. Inject the standard and sample solutions in duplicate. b. Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: This protocol is self-validating through the system suitability test. A low RSD confirms the precision and stability of the chromatographic system, ensuring that the purity calculation is reliable. The use of a gradient elution is designed to separate potential impurities with different polarities from the main analyte peak.

Safety, Handling, and Storage

As a halogenated aromatic heterocyclic compound, 8-Chloro-5-fluoroquinoline must be handled with appropriate care, assuming it to be hazardous until proven otherwise.

-

Hazard Classification (Anticipated): Based on analogous structures, it is likely to be classified with the following GHS hazard statements:

-

H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May cause respiratory irritation. [11]* Precautionary Measures (P-Statements):

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] * P264: Wash hands and exposed skin thoroughly after handling. [7] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] * Response:

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

8-Chloro-5-fluoroquinoline stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. While it may not be an end product, its role as a key intermediate is indispensable for the creation of advanced therapeutics. Its precisely placed halogen atoms are not mere synthetic handles but are fundamental contributors to the biological efficacy of the final APIs. This guide has provided a comprehensive overview of its structural and chemical properties, outlined a conceptual framework for its synthesis and analysis, and firmly established its significance in drug development through the case study of Besifloxacin. For researchers and scientists in this field, a thorough understanding of such critical building blocks is paramount to the successful innovation of next-generation medicines.

References

- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.

- Moser, A. (2008).

- Gervais, V., et al. (2015). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

-

Chemsrc. (n.d.). 8-chloro-5-fluoroquinoline | CAS#:917251-76-4. Retrieved January 20, 2026, from [Link]

-

ChemWhat. (n.d.). 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Retrieved January 20, 2026, from [Link]

-

MSDS Europe. (n.d.). Hazard statements. Retrieved January 20, 2026, from [Link]

- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Chemistry LibreTexts. (2023).

- UNCW Institutional Repository. (n.d.).

- PubChem. (n.d.). 8-Chloro-5-quinolinamine.

- SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).

- Google Patents. (n.d.).

- Asimakopoulos, A. D., et al. (2012).

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.).

- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Science Ready. (n.d.).

- Chemistry LibreTexts. (2024). 16: Multinuclear NMR.

- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

- Google Patents. (n.d.).

- Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.

- Thermo Fisher Scientific. (n.d.). 4-Chloro-8-fluoroquinoline 1 g.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

Navigating the Solubility Landscape of 8-Chloro-5-fluoroquinoline: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property that dictates its fate in both laboratory experiments and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility is not merely academic; it is a critical determinant of its potential as a therapeutic agent. Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of a promising drug candidate. This guide is dedicated to a specific heterocyclic compound, 8-chloro-5-fluoroquinoline, a molecule of interest in medicinal chemistry due to its structural relation to the vast family of quinoline-based therapeutic agents.

Physicochemical Profile of 8-Chloro-5-fluoroquinoline

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. 8-Chloro-5-fluoroquinoline (CAS No. 917251-76-4) is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle. The presence of both a chlorine and a fluorine atom on the quinoline scaffold significantly influences its electronic distribution, crystal packing, and intermolecular interactions, all of which are pivotal to its solubility.

While specific experimental data for 8-chloro-5-fluoroquinoline is sparse, we can infer some of its characteristics from related structures. For instance, the isomeric compound 6-chloro-8-fluoroquinoline is a white to yellow crystalline solid with a melting point of 79-81 °C. The parent compound, quinoline, is a colorless liquid that is only slightly soluble in cold water but readily dissolves in hot water and most organic solvents. The introduction of halogen atoms generally increases a molecule's lipophilicity, suggesting that 8-chloro-5-fluoroquinoline will likely exhibit limited aqueous solubility but enhanced solubility in organic solvents.

Table 1: Predicted and Inferred Physicochemical Properties of 8-Chloro-5-fluoroquinoline

| Property | Predicted/Inferred Value | Rationale/Source |

| Molecular Formula | C₉H₅ClFN | Based on chemical structure |

| Molecular Weight | 181.59 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Inferred from related halogenated quinolines |

| Polarity | Moderately polar | Presence of nitrogen and halogen atoms |

| Hydrogen Bond Acceptor | Yes (Nitrogen atom) | The lone pair of electrons on the nitrogen can accept a hydrogen bond. |

| Hydrogen Bond Donor | No | Absence of a hydrogen atom attached to a highly electronegative atom. |

The interplay of the electronegative fluorine and chlorine atoms and the basic nitrogen atom in the quinoline ring system creates a molecule with a specific polarity profile that will govern its interactions with different solvents.

Theoretical Framework for Solubility in Organic Solvents

The age-old chemical maxim "like dissolves like" provides a foundational principle for predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For 8-chloro-5-fluoroquinoline, we can anticipate its solubility behavior based on the following considerations:

-

Polarity Matching : The molecule possesses a degree of polarity due to the nitrogen heteroatom and the carbon-halogen bonds. Therefore, it is expected to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol) than in nonpolar solvents (e.g., hexane, toluene). Some halogenated quinoline derivatives are known to dissolve appreciably in polar solvents like dichloromethane, chloroform, and DMSO, while being insoluble in hexane.

-

Hydrogen Bonding : While 8-chloro-5-fluoroquinoline cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This suggests that it will have some affinity for protic solvents that can donate hydrogen bonds, such as alcohols.

-

Van der Waals Forces : The aromatic rings of the quinoline structure will contribute to van der Waals interactions, allowing for some solubility in less polar solvents that also have aromatic character, such as toluene.

-

Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state. The presence of halogen atoms can influence crystal packing and, consequently, the lattice energy.

Experimental Determination of Solubility: A Practical Guide

Given the absence of readily available solubility data, researchers will need to perform their own measurements. The following sections provide detailed protocols for determining both kinetic and thermodynamic solubility, which are standard practices in the pharmaceutical industry.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature after a state of equilibrium has been reached.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol:

-

Preparation : Add an excess amount of solid 8-chloro-5-fluoroquinoline to a vial to ensure that a saturated solution is formed. The excess solid should be visually apparent.

-

Solvent Addition : Add a precise volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment. For very fine particles, centrifugation of the sealed vial may be necessary.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid aspirating any solid particles. The sample may be filtered through a syringe filter (e.g., 0.22 µm PTFE) to ensure it is free of particulates.

-

Analysis : Quantify the concentration of 8-chloro-5-fluoroquinoline in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and a calibration curve is established.

-

Calculation : The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

High-Throughput Kinetic Solubility Assays

In early drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds. These methods are faster but may not represent the true equilibrium solubility. A common approach involves preparing a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into the aqueous or organic solvent of interest.

Workflow for Kinetic Solubility Determination

Caption: A simplified workflow for high-throughput kinetic solubility determination.

Predictive Models for Solubility: A Modern Approach

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, for instance, use the chemical structure of a compound to predict its properties, including solubility. These models are built by correlating the structural features of a large set of compounds with their experimentally determined solubilities. While a specific QSAR model for 8-chloro-5-fluoroquinoline may not exist, general models for drug-like compounds or heterocyclic systems can be employed to get a preliminary idea of its solubility profile. Another promising method is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which has been shown to reasonably reproduce experimental solubility data for drugs and drug-like compounds.

Safety and Handling of Halogenated Quinolines

As a halogenated heterocyclic compound, 8-chloro-5-fluoroquinoline should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds can guide safe handling practices. For example, 5-chloro-8-hydroxyquinoline is known to cause eye, skin, and respiratory tract irritation. The parent compound, quinoline, is classified as toxic if swallowed and is suspected of causing cancer.

General Safety Recommendations:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling : Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with plenty of water.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The solubility of 8-chloro-5-fluoroquinoline in organic solvents is a critical parameter for its successful application in research and drug development. While specific experimental data is currently lacking, this guide provides a comprehensive framework for both theoretical prediction and empirical determination of its solubility. By understanding the underlying principles of solubility and employing robust experimental protocols, researchers can effectively characterize this promising molecule. The generation and publication of such data will be a valuable contribution to the scientific community, aiding in the future development of novel quinoline-based therapeutics.

References

-

QSAR-based solubility model for drug-like compounds. (2025, August 6). ResearchGate. [Link]

-

Prediction of solubility of drugs by conductor-like screening model for real solvents. (n.d.). PubMed. [Link]

-

Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. (2025, August 9). ResearchGate. [Link]

-

Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (n.d.). MDPI. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

-

Development of QSAR models for in silico screening of antibody solubility. (n.d.). PubMed. [Link]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025, August 6). ResearchGate. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). PubMed Central. [Link]

-

Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

8-chloro-5-fluoroquinoline CAS#: 917251-76-4; ChemWhat Code: 1348069. (n.d.). ChemWhat. [Link]

-

Using QSAR model for studying heterocycles activity. (2025, August 6). ResearchGate. [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Publications. [Link]

- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. [Link]

- Safety D

An In-depth Technical Guide to 8-Chloro-5-fluoroquinoline Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 8-chloro-5-fluoroquinoline derivatives and analogs, a promising class of compounds in modern drug discovery. We will delve into their synthesis, explore their biological activities and mechanisms of action, and provide insights into their structure-activity relationships. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of this unique chemical scaffold.

Introduction: The Strategic Importance of the 8-Chloro-5-fluoroquinoline Core

The quinolone scaffold has long been a cornerstone in the development of antibacterial agents, with fluoroquinolones representing a major class of synthetic antibiotics.[1][2] The introduction of a fluorine atom at the C-6 position was a pivotal moment, significantly enhancing the antibacterial spectrum and potency of these compounds.[3] Further structural modifications have led to multiple generations of fluoroquinolones, each with improved pharmacological profiles.[3][4]

The 8-chloro-5-fluoroquinoline core has emerged as a particularly interesting scaffold for the development of novel therapeutic agents. The presence of a chlorine atom at the C-8 position introduces unique steric and electronic properties that can profoundly influence the compound's interaction with its biological targets. This guide will explore the nuances of this substitution and its implications for drug design.

Synthetic Strategies: Building the 8-Chloro-5-fluoroquinoline Scaffold

The synthesis of 8-chloro-5-fluoroquinoline derivatives often involves multi-step sequences, starting from readily available precursors. A common strategy involves the Gould-Jacobs reaction or a variation thereof to construct the quinolone core, followed by targeted modifications.

A key intermediate in the synthesis of many potent analogs is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] The nitro group at the C-8 position serves as a powerful electron-withdrawing group, facilitating nucleophilic aromatic substitution at the C-7 position.[5][6] This allows for the introduction of a diverse range of substituents, which is crucial for modulating the biological activity of the final compounds.[5]

Below is a generalized synthetic workflow for the preparation of 8-chloro-5-fluoroquinoline derivatives.

Generalized Synthetic Workflow

Caption: A generalized synthetic workflow for 8-chloro-5-fluoroquinoline derivatives.

A crucial step in many synthetic routes is the introduction of the 8-chloro substituent. This can be achieved through various methods, including chlorination with reagents like sulfuryl chloride.[7] The precise timing of this step within the overall synthetic sequence is critical to avoid unwanted side reactions and to ensure high yields of the desired product.

Biological Activity and Therapeutic Potential

8-Chloro-5-fluoroquinoline derivatives have demonstrated a broad spectrum of biological activities, with their antibacterial properties being the most extensively studied.

Antibacterial Activity

These compounds are potent inhibitors of bacterial DNA synthesis, targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][8][9] This dual-targeting mechanism contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10][11]

The structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-7 position plays a critical role in determining the antibacterial potency and spectrum.[5] For instance, the introduction of small, cyclic amines like azetidine at the C-7 position has been shown to yield compounds with extremely potent antibacterial activities.[10][11]

One notable example is 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which has demonstrated significantly greater potency than trovafloxacin against clinically important pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Table 1: Antibacterial Activity of Representative 8-Chloro-5-fluoroquinoline Derivatives

| Compound ID | C-7 Substituent | Target Organism | MIC (µg/mL) | Reference |

| Compound A | 3-Aminoazetidin-1-yl | Streptococcus pneumoniae | 0.008 | [10][11] |

| Compound A | 3-Aminoazetidin-1-yl | MRSA | 0.015 | [10][11] |

| Compound B | p-Toluidine | Staphylococcus aureus | 2-5 | [5][6] |

| Compound C | p-Chloroaniline | Staphylococcus aureus | 2-5 | [5][6] |

Other Potential Therapeutic Applications

While antibacterial activity is the most prominent feature, the quinolone scaffold is known for a diverse range of biological activities.[4] Research into 8-chloro-5-fluoroquinoline derivatives has suggested potential applications in other therapeutic areas, including:

-

Antitubercular Activity: Some quinoline derivatives, such as cloxyquin (5-chloroquinolin-8-ol), have shown good activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[12]

-

Anticancer Activity: Fluoroquinolones have been investigated for their potential as anticancer agents, and the unique electronic properties of the 8-chloro-5-fluoroquinoline core could be exploited in this context.[4]

Mechanism of Action: A Molecular Perspective

The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][8] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the DNA, which is essential for relieving the torsional stress generated during DNA replication. 8-Chloro-5-fluoroquinoline derivatives bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks and ultimately cell death.[9]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating daughter chromosomes after replication. Inhibition of topoisomerase IV by these compounds prevents the segregation of replicated chromosomes, leading to a lethal blockage of cell division.[8]

Mechanism of Action Workflow

Caption: The mechanism of action of 8-chloro-5-fluoroquinoline derivatives.

Structure-Activity Relationship (SAR) and Molecular Modeling Insights

The substitution pattern on the 8-chloro-5-fluoroquinoline core has a profound impact on its biological activity. SAR and quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the potency and pharmacokinetic properties of these compounds.[13][14]

-

C-8 Substituent: The presence of a chlorine atom at the C-8 position can induce a distorted orientation of the substituent at the N-1 position.[10][11] This steric hindrance can lead to a highly strained conformation, which has been proposed as a key factor for the potent antibacterial activity of some derivatives.[10][11]

-

C-7 Substituent: As mentioned earlier, the C-7 position is a critical point for modification. The nature of the substituent at this position influences not only the potency but also the spectrum of activity.[5] Electron-donating groups at C-7 are generally favored as they can increase the electron density on the carbonyl oxygen at the C-4 position, potentially enhancing the interaction with the target enzymes.[5]

-

N-1 Substituent: The substituent at the N-1 position also plays a significant role in the overall activity. Aromatic groups, such as a 5-amino-2,4-difluorophenyl group, have been shown to contribute to potent antibacterial activity.[10][11]

Experimental Protocols

General Procedure for the Synthesis of a 7-Substituted-8-nitro-fluoroquinolone Derivative

This protocol is a generalized procedure based on the nucleophilic aromatic substitution at the C-7 position of a 7-chloro-8-nitro-fluoroquinolone intermediate.[5][6]

-